N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
CAS No.:
Cat. No.: VC20202010
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClFN5 |
|---|---|
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)9(7-14-17)6-13-10-5-8(2)15-16(10)3;/h5,7,13H,4,6H2,1-3H3;1H |
| Standard InChI Key | HMEKDGYDPKQQNB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)CNC2=CC(=NN2C)C)F.Cl |
Introduction
N-[(1-Ethyl-5-fluoropyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. Compounds in this category are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical versatility.
Key Features:
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Chemical Formula: Based on the name, the compound likely contains fluorine, nitrogen, and pyrazole rings, which contribute to its unique physicochemical properties.
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Hydrochloride Salt: The hydrochloride form enhances solubility in water, making it suitable for biological studies or pharmaceutical formulations.
Structural Overview
The compound consists of:
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A fluoropyrazole ring, which is known for its electron-withdrawing properties.
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A dimethylpyrazole moiety, contributing to steric hindrance and hydrophobicity.
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An amine group functionalized with a hydrochloride salt.
Pharmaceutical Applications
Pyrazole derivatives are commonly explored for their pharmacological properties:
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Anti-inflammatory Agents: Pyrazoles often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation.
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Anticancer Activity: Fluorinated compounds exhibit cytotoxicity against cancer cells due to their ability to interfere with cellular metabolism.
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CNS Activity: Pyrazole derivatives may act on central nervous system receptors as anxiolytics or antidepressants.
Agrochemical Uses
Fluorinated pyrazoles are used as herbicides or fungicides due to their ability to disrupt metabolic pathways in plants or fungi.
Synthesis Pathway
The synthesis of this compound likely involves:
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Functionalization of a pyrazole ring with fluorine and ethyl groups.
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Alkylation of another pyrazole ring with a methyl group.
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Formation of the hydrochloride salt via acid-base reaction.
Characterization Techniques
To confirm the structure:
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NMR Spectroscopy: Provides information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
Biological Activity
Although specific data is unavailable for this compound, similar pyrazole derivatives have shown:
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Enzyme Inhibition: Targeting enzymes like kinases or oxidases.
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Antimicrobial Effects: Effective against bacterial or fungal strains.
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Drug-Like Properties: Favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
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